Cas no 893737-08-1 (4-(5-formylthiophen-3-yl)benzoic Acid)

4-(5-formylthiophen-3-yl)benzoic Acid 化学的及び物理的性質

名前と識別子

-

- 4-(5-formylthiophen-3-yl)benzoic acid

- 4-(5-FORMYL-3-THIENYL)BENZOIC ACID

- 4-(2-Formylthiophen-4-yl)benzoic acid

- 893737-08-1

- AKOS004116369

- 4-(2-Formylthiophen-4-yl)benzoic acid, 95%

- SCHEMBL2552759

- DTXSID70602393

- EN300-842844

- MFCD06802093

- 4-(5-formylthiophen-3-yl)benzoic Acid

-

- MDL: MFCD06802093

- インチ: InChI=1S/C12H8O3S/c13-6-11-5-10(7-16-11)8-1-3-9(4-2-8)12(14)15/h1-7H,(H,14,15)

- InChIKey: KNZXASBRSDQANH-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC=C1C2=CSC(=C2)C=O)C(=O)O

計算された属性

- せいみつぶんしりょう: 232.01941529Da

- どういたいしつりょう: 232.01941529Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 271

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 82.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

4-(5-formylthiophen-3-yl)benzoic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB318347-5 g |

4-(2-Formylthiophen-4-yl)benzoic acid, 95%; . |

893737-08-1 | 95% | 5 g |

€1,159.00 | 2023-07-19 | |

| Enamine | EN300-842844-0.1g |

4-(5-formylthiophen-3-yl)benzoic acid |

893737-08-1 | 0.1g |

$640.0 | 2023-09-02 | ||

| Enamine | EN300-842844-10g |

4-(5-formylthiophen-3-yl)benzoic acid |

893737-08-1 | 10g |

$3131.0 | 2023-09-02 | ||

| Enamine | EN300-842844-1g |

4-(5-formylthiophen-3-yl)benzoic acid |

893737-08-1 | 1g |

$728.0 | 2023-09-02 | ||

| Enamine | EN300-842844-0.05g |

4-(5-formylthiophen-3-yl)benzoic acid |

893737-08-1 | 0.05g |

$612.0 | 2023-09-02 | ||

| Enamine | EN300-842844-5.0g |

4-(5-formylthiophen-3-yl)benzoic acid |

893737-08-1 | 5g |

$2110.0 | 2023-06-06 | ||

| Enamine | EN300-842844-0.25g |

4-(5-formylthiophen-3-yl)benzoic acid |

893737-08-1 | 0.25g |

$670.0 | 2023-09-02 | ||

| Enamine | EN300-842844-2.5g |

4-(5-formylthiophen-3-yl)benzoic acid |

893737-08-1 | 2.5g |

$1428.0 | 2023-09-02 | ||

| abcr | AB318347-5g |

4-(2-Formylthiophen-4-yl)benzoic acid, 95%; . |

893737-08-1 | 95% | 5g |

€1159.00 | 2025-02-21 | |

| Enamine | EN300-842844-1.0g |

4-(5-formylthiophen-3-yl)benzoic acid |

893737-08-1 | 1g |

$728.0 | 2023-06-06 |

4-(5-formylthiophen-3-yl)benzoic Acid 関連文献

-

Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718

-

Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636

-

Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

Timothée Constantin,Fabio Juliá,Nadeem S. Sheikh,Daniele Leonori Chem. Sci., 2020,11, 12822-12828

-

Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807

-

Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636

-

Jiai Hua,Xueman Wei,Xiang Ma,Jinzhe Jiao,Binghui Chai,Chenbin Wu,Changli Zhang,Yulan Niu CrystEngComm, 2022,24, 1171-1176

-

Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998

4-(5-formylthiophen-3-yl)benzoic Acidに関する追加情報

4-(5-formylthiophen-3-yl)benzoic Acid: A Comprehensive Overview

The compound 4-(5-formylthiophen-3-yl)benzoic acid (CAS No. 893737-08-1) is a fascinating molecule with significant potential in various fields of chemistry and materials science. This compound, characterized by its unique structure, has garnered attention due to its versatile applications and intriguing chemical properties. Recent studies have highlighted its role in drug discovery, material synthesis, and as a building block for advanced organic materials.

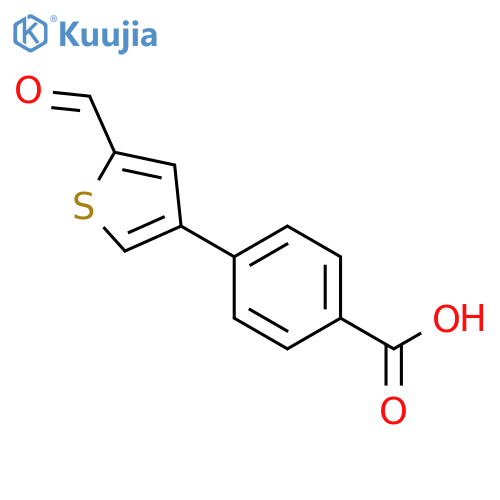

4-(5-formylthiophen-3-yl)benzoic acid consists of a benzoic acid moiety attached to a thiophene ring, which is further substituted with a formyl group at the 5-position. This structure endows the compound with both aromaticity and conjugation, making it highly reactive and suitable for various chemical transformations. The thiophene ring, a five-membered heterocyclic compound containing sulfur, is known for its stability and electronic properties, which are further enhanced by the presence of the formyl group.

Recent research has focused on the synthesis and characterization of 4-(5-formylthiophen-3-yl)benzoic acid, exploring its potential as a precursor for more complex molecules. For instance, studies have demonstrated its utility in the construction of heterocyclic compounds, which are crucial in pharmaceuticals and agrochemicals. The compound's ability to undergo nucleophilic aromatic substitution and other reactions has made it a valuable intermediate in organic synthesis.

The physical properties of 4-(5-formylthiophen-3-yl)benzoic acid are also noteworthy. Its melting point, solubility, and stability under various conditions have been extensively studied to optimize its use in different applications. The compound exhibits moderate solubility in polar solvents, making it suitable for reactions in aqueous or organic media. Its stability under thermal and oxidative conditions has been evaluated, providing insights into its suitability for large-scale synthesis and industrial applications.

One of the most promising areas of application for 4-(5-formylthiophen-3-yl)benzoic acid is in the field of drug discovery. Its structure allows for the incorporation of bioactive groups, making it a potential candidate for designing novel therapeutic agents. Recent studies have explored its role as a lead compound in anti-inflammatory and anticancer drug development, leveraging its ability to modulate key biological pathways.

In addition to its pharmaceutical applications, 4-(5-formylthiophen-3-yl)benzoic acid has shown potential in materials science. Its ability to form self-assembled monolayers and participate in supramolecular chemistry has been investigated for applications in nanotechnology and surface science. The compound's electronic properties make it a candidate for use in organic electronics, such as field-effect transistors and light-emitting diodes.

The synthesis of 4-(5-formylthiophen-3-yl)benzoic acid involves multi-step reactions that require precise control over reaction conditions to ensure high yields and purity. Common synthetic routes include Friedel-Crafts acylation followed by oxidation or direct coupling reactions using transition metal catalysts. Researchers have also explored green chemistry approaches to synthesize this compound, reducing environmental impact while maintaining product quality.

Despite its numerous advantages, the handling and storage of 4-(5-formylthiophen-3-yl)benzoic acid require careful consideration due to its sensitivity to moisture and light. Proper storage conditions are essential to maintain its stability and ensure consistent performance in various applications.

In conclusion, 4-(5-formylthiophen-3-yl)benzoic acid (CAS No. 893737-08-1) is a versatile compound with significant potential across multiple disciplines. Its unique structure, reactivity, and physical properties make it an invaluable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new applications and optimize synthetic methods, this compound is poised to play an increasingly important role in advancing scientific innovation.

893737-08-1 (4-(5-formylthiophen-3-yl)benzoic Acid) 関連製品

- 1004392-57-7(4-methoxy-1-(4-methylphenyl)-6-oxo-N-(2,4,6-trimethylphenyl)-1,6-dihydropyridazine-3-carboxamide)

- 1862059-53-7(N-(1,1-dioxo-1λ⁶-thietan-3-yl)-2-[(prop-2-yn-1-yl)amino]acetamide)

- 1805648-39-8(3-Chloromethyl-6-methylpicolinaldehyde)

- 2228492-20-2(O-2-(3-cyclopropylphenyl)-2-methylpropylhydroxylamine)

- 1805490-59-8(Ethyl 4-cyano-2-formyl-5-methylphenylacetate)

- 2229620-73-7(2-(2,6-dichloropyridin-4-yl)-3,3-difluoropropan-1-amine)

- 689747-99-7(ethyl 2-(5-{(3-fluorophenyl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate)

- 42079-68-5(2'-Hydroxy-6'-methoxychalcone)

- 1807097-12-6(2-(Chloromethyl)-5-(difluoromethyl)-6-fluoro-3-methoxypyridine)

- 2138091-94-6(2-{2-Azabicyclo[3.1.0]hexan-2-yl}-8-bromoquinazoline)